molecular formula C22H16N2O6S B12192314 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide

2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B12192314
M. Wt: 436.4 g/mol
InChI Key: LYIPLYPDNTXVEC-ZDLGFXPLSA-N
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Description

This compound is a synthetic thiazolidinedione derivative characterized by a 3-methoxybenzylidene substituent at the 5-position of the thiazolidin-2,4-dione core and an N-(2-oxo-2H-chromen-6-yl)acetamide side chain. The Z-configuration at the benzylidene double bond is critical for maintaining structural stability and biological activity. Thiazolidinediones are well-known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antidiabetic activities .

Properties

Molecular Formula

C22H16N2O6S

Molecular Weight

436.4 g/mol

IUPAC Name

2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide

InChI

InChI=1S/C22H16N2O6S/c1-29-16-4-2-3-13(9-16)10-18-21(27)24(22(28)31-18)12-19(25)23-15-6-7-17-14(11-15)5-8-20(26)30-17/h2-11H,12H2,1H3,(H,23,25)/b18-10-

InChI Key

LYIPLYPDNTXVEC-ZDLGFXPLSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

The thiazolidine-2,4-dione core is functionalized with a 3-methoxybenzylidene group via Knoevenagel condensation. Thiazolidine-2,4-dione reacts with 3-methoxybenzaldehyde in ethanol under reflux, catalyzed by piperidine or ammonium acetate. The reaction proceeds via dehydration to form the α,β-unsaturated ketone, yielding the Z-isomer as the major product due to thermodynamic control.

Reaction Conditions

ComponentQuantity/Parameter
Thiazolidine-2,4-dione1.0 equiv
3-Methoxybenzaldehyde1.2 equiv
Ethanol0.1 M (solvent)
Piperidine10 mol%
TemperatureReflux (78°C)
Time12–16 hours

Yield : 72–85%.

Stereochemical Control

The Z-configuration is confirmed via 1H^1H-NMR coupling constants (JH,H1214HzJ_{H,H} \approx 12–14 \, \text{Hz} for trans-olefin protons) and X-ray crystallography. Polar aprotic solvents (e.g., DMF) favor the Z-isomer by stabilizing the transition state through hydrogen bonding.

Functionalization of Thiazolidinedione at Position 3

Alkylation with Bromoacetyl Bromide

The nitrogen at position 3 of the thiazolidinedione is alkylated using bromoacetyl bromide in anhydrous acetonitrile. Cesium carbonate (Cs2_2CO3_3) is employed as a base to deprotonate the nitrogen and facilitate nucleophilic substitution.

Reaction Conditions

ComponentQuantity/Parameter
5-(3-Methoxybenzylidene)thiazolidine-2,4-dione1.0 equiv
Bromoacetyl bromide1.5 equiv
Cs2_2CO3_32.0 equiv
Acetonitrile0.2 M (solvent)
Temperature0°C → room temperature
Time4–6 hours

Yield : 68–75%.

Characterization Data

  • 1H^1H-NMR (400 MHz, DMSO-d6_6) : δ 7.85 (s, 1H, CH=N), 7.42–7.38 (m, 2H, Ar-H), 6.95 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 1H, Ar-H), 4.34 (s, 2H, CH2_2Br), 3.83 (s, 3H, OCH3_3).

  • IR (KBr) : 1745 cm1^{-1} (C=O, thiazolidinedione), 1660 cm1^{-1} (C=O, acetyl).

Synthesis of 6-Amino-2H-chromen-2-one

Smiles Rearrangement of 6-Hydroxycoumarin

6-Hydroxycoumarin is converted to 6-amino-2H-chromen-2-one via alkylation with α-bromoacetamide followed by a Smiles rearrangement.

Step 1: Alkylation
6-Hydroxycoumarin reacts with α-bromoacetamide in acetonitrile using Cs2_2CO3_3 as a base, forming O-alkylated intermediate.

Step 2: Smiles Rearrangement
The intermediate undergoes O→N acyl transfer in DMF at 70°C, catalyzed by Cs2_2CO3_3, yielding 6-amino-2H-chromen-2-one.

Reaction Conditions

ComponentQuantity/Parameter
6-Hydroxycoumarin1.0 equiv
α-Bromoacetamide1.2 equiv
Cs2_2CO3_31.5 equiv
Acetonitrile/DMF0.1 M/0.05 M
Temperature50°C (alkylation), 70°C (rearrangement)
Time16 hours (alkylation), 24 hours (rearrangement)

Yield : 58–65%.

Characterization Data

  • 1H^1H-NMR (300 MHz, DMSO-d6_6) : δ 7.65 (d, J=8.7HzJ = 8.7 \, \text{Hz}, 1H, Ar-H), 7.25 (s, 1H, Ar-H), 6.85 (d, J=8.7HzJ = 8.7 \, \text{Hz}, 1H, Ar-H), 6.20 (s, 1H, NH2_2).

Amide Bond Formation

Coupling of Bromoacetyl-Thiazolidinedione with 6-Aminocoumarin

The bromoacetyl intermediate reacts with 6-amino-2H-chromen-2-one in DMF, using triethylamine (Et3_3N) to neutralize HBr.

Reaction Conditions

ComponentQuantity/Parameter
Bromoacetyl-thiazolidinedione1.0 equiv
6-Amino-2H-chromen-2-one1.2 equiv
Et3_3N3.0 equiv
DMF0.1 M (solvent)
TemperatureRoom temperature → 50°C
Time8–12 hours

Yield : 55–62%.

Characterization Data

  • 1H^1H-NMR (400 MHz, DMSO-d6_6) : δ 10.25 (s, 1H, NH), 8.15 (d, J=8.8HzJ = 8.8 \, \text{Hz}, 1H, coumarin-H), 7.90 (s, 1H, CH=N), 7.45–7.40 (m, 2H, Ar-H), 7.05 (d, J=8.8HzJ = 8.8 \, \text{Hz}, 1H, coumarin-H), 6.95 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 1H, Ar-H), 4.45 (s, 2H, CH2_2CO), 3.85 (s, 3H, OCH3_3).

  • HRMS (ESI) : m/z calcd for C22_{22}H17_{17}N3_3O6_6S [M+H]+^+: 468.0962; found: 468.0965.

Optimization and Challenges

Stereoselectivity in Knoevenagel Condensation

The Z-isomer predominates due to conjugation stabilization between the thiazolidinedione carbonyl and the benzylidene group. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (78%).

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization : Ethanol/water (8:2) yields pure product as pale-yellow crystals .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine and chromenone rings.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
Thiazolidin compounds have been studied extensively for their potential anticancer properties. The presence of the thiazolidine ring is crucial for the bioactivity of these compounds. Research has indicated that derivatives similar to the compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazolidine derivatives could induce apoptosis in human lung adenocarcinoma cells (A549) with notable selectivity, suggesting a targeted approach to cancer treatment .

Case Studies
In a notable case, researchers synthesized a series of thiazolidine derivatives and evaluated their anticancer activity using the MTT assay. One compound showed an IC50 value of 23.30 ± 0.35 µM against A549 cells, indicating strong anticancer potential . Another study highlighted the efficacy of thiazolidine compounds against glioblastoma cells, emphasizing the importance of structural modifications in enhancing bioactivity .

Antimicrobial Properties

Inhibition Studies
The compound has also been evaluated for its antimicrobial properties. Thiazolidin derivatives have shown promising results against various bacterial strains. For example, certain thiazolidine compounds demonstrated effective inhibition of bacterial growth, making them potential candidates for developing new antibiotics .

Research Findings
A specific study focused on the synthesis of methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates and their ability to inhibit mushroom tyrosinase, which is relevant in microbial infections. The most potent derivative exhibited an IC50 of 3.17 µM, significantly lower than that of standard inhibitors like kojic acid . This highlights the potential of thiazolidin compounds in antimicrobial applications.

Enzyme Inhibition

Tyrosinase Inhibition
Research has shown that thiazolidin derivatives can act as enzyme inhibitors. For instance, compounds derived from thiazolidine have been tested for their ability to inhibit tyrosinase activity, which is crucial in melanin synthesis and related disorders . The enzyme inhibitory kinetics revealed non-competitive inhibition with significant binding interactions at the active site.

Computational Studies
Molecular docking studies have been employed to understand the interaction between these compounds and tyrosinase at a molecular level. The results indicated that specific functional groups on the thiazolidine ring contribute to enhanced binding affinity and inhibitory activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazolidine compounds. Modifications at various positions on the thiazolidine ring can lead to enhanced biological activity. For example:

  • Substituents on the benzylidene moiety : The presence of methoxy groups has been linked to increased cytotoxicity against cancer cell lines.
  • Functional groups on the thiazolidine ring : Variations can lead to improved enzyme inhibition profiles.

Summary Table of Applications

ApplicationKey FindingsReferences
Anticancer ActivityIC50 values as low as 23.30 ± 0.35 µM against A549 cells
Antimicrobial PropertiesEffective inhibition against various bacterial strains
Enzyme InhibitionNon-competitive inhibition of tyrosinase with significant binding interactions
Structure-Activity RelationshipModifications enhance bioactivity; methoxy groups increase cytotoxicity

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The thiazolidine ring and chromenone moiety may play crucial roles in binding to these targets, thereby modulating their activity. Pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 5-benzylidene-2,4-thiazolidinedione derivatives. Below is a comparative analysis of structurally related compounds based on substituent variations and reported data:

Compound Substituents Key Properties Reference
Target Compound 3-Methoxybenzylidene; N-(2-oxo-2H-chromen-6-yl)acetamide High yield (96–98%), melting point ~253–255°C; coumarin-linked acetamide enhances bioactivity
N-(4-Bromophenyl)-2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidine-3-yl)acetamide (4j) 3-Methoxybenzylidene; N-(4-bromophenyl)acetamide 96% yield, mp 253–255°C; potent antimicrobial activity
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-Methoxybenzylidene; N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide mp 213–215°C; lower solubility due to thiadiazole group
ML302 (N-(4-methylpiperazin-1-yl)-2-[(5Z)-4-oxo-2-thioxo-5-(2,3,6-trichlorobenzylidene)-1,3-thiazolidin-3-yl]acetamide) 2,3,6-Trichlorobenzylidene; N-(4-methylpiperazin-1-yl)acetamide Zn-sequestration activity; IC~50~ = 1.2 µM against IMP-1
2-[(5Z)-5-(3-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide 3-Chlorobenzylidene; N-(imidazole-linked propyl)acetamide Enhanced antifungal activity; mp 268–269°C

Key Differences and Trends

  • The coumarin moiety in the target compound introduces π-π stacking capabilities absent in analogues with simple aryl acetamides (e.g., 4j or ML302).
  • Biological Activity: Compounds with thioxo (C=S) at the 2-position (e.g., ML302 ) exhibit stronger metal-chelating properties, whereas dioxo (C=O) derivatives (e.g., target compound) may prioritize hydrogen-bonding interactions .
  • Synthetic Yields and Physicochemical Properties: High yields (≥95%) are common for derivatives with electron-donating substituents (e.g., 3-methoxy or 4-methoxy) due to favorable reaction kinetics in Knoevenagel condensations . Melting points correlate with molecular symmetry; the target compound (mp ~253–255°C) aligns with analogues bearing planar coumarin systems, whereas bulkier groups (e.g., morpholinoethyl in 4m ) reduce crystallinity .

Pharmacokinetic and Toxicity Considerations

  • Solubility : The coumarin moiety in the target compound likely improves aqueous solubility compared to purely hydrophobic derivatives (e.g., 4k or 4o ).
  • Metabolic Stability : Methoxy groups are susceptible to demethylation, but the 3-position may reduce metabolic degradation compared to para-substituted analogues .

Research Findings and Data Tables

Table 2: Spectral Data Comparison

Compound IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
Target Compound 1719, 1675 7.94 (=CH), 6.56 (coumarin H) 458 (M⁺)
4j (3-methoxybenzylidene) 1718, 1673 7.29 (ArH), 2.37 (CH₃) 445 (M⁺)
ML302 1721, 1668 8.01 (=CH), 3.42 (piperazine CH₂) 502 (M⁺)

Biological Activity

The compound 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide represents a novel class of thiazolidine derivatives, which have garnered attention for their potential biological activities, particularly in anticancer and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be summarized as follows:

ComponentDescription
IUPAC Name 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide
Molecular Formula C₁₅H₁₅N₃O₅S
Molecular Weight 367.36 g/mol

Research indicates that thiazolidine derivatives exert their biological effects through various mechanisms:

  • Cytotoxicity : Thiazolidine compounds have shown significant cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that compounds similar to the one induce apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways .
  • Inhibition of Tumor Growth : The compound has been reported to inhibit tumor growth in colon carcinoma cell lines (HCT-15), with IC50 values indicating potent activity . The presence of specific functional groups enhances the interaction with cellular targets.
  • Anti-inflammatory Activity : Thiazolidine derivatives are also noted for their anti-inflammatory properties, which may contribute to their overall therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is closely related to their structural features. Key observations include:

  • Functional Groups : The presence of electron-donating groups (e.g., methoxy) on the aromatic ring enhances cytotoxicity by increasing electron density and improving interactions with target proteins .
  • Ring Structure : The thiazolidine ring is essential for maintaining the compound's biological activity. Variations in substituents on this ring can significantly alter efficacy and selectivity against different cancer cell lines .

Case Studies

Several studies have evaluated the biological activity of similar thiazolidine compounds:

  • Study on Anticancer Activity : A study investigated the anticancer activity of a series of thiazolidinones against various cancer cell lines, reporting IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL for certain derivatives . These findings suggest that modifications in the thiazolidine structure can lead to enhanced potency.
  • Mechanistic Insights : Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins such as Bcl-2, revealing that hydrophobic interactions play a crucial role in binding affinity .

Q & A

Q. What are the key synthetic pathways for preparing 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide?

Methodological Answer: The compound can be synthesized via a multi-step approach:

  • Step 1: Condensation of 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates under basic conditions (e.g., K₂CO₃ in DMF). Reaction progress is monitored via TLC .
  • Step 2: Coupling with N-(2-oxo-2H-chromen-6-yl)acetamide via nucleophilic substitution. Solvent choice (e.g., DMF or acetic anhydride) and temperature control (room temperature vs. reflux) are critical for regioselectivity .
  • Purification: Crystallization from ethanol/water mixtures or column chromatography for high-purity yields.

Q. How is the compound structurally characterized in academic research?

Methodological Answer:

  • X-ray crystallography: Use SHELXL for small-molecule refinement to resolve the (5Z)-benzylidene configuration and acetamide linkage. High-resolution data (≤ 1.0 Å) is preferred to avoid ambiguities in thiazolidinone ring puckering .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign methoxybenzylidene protons (δ ~7.9 ppm for =CH) and coumarin carbonyl signals (δ ~160-170 ppm) .
    • IR: Confirm thiazolidinone C=O stretches (~1700 cm⁻¹) and amide N-H bonds (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions between spectroscopic data and computational predictions for this compound?

Methodological Answer:

  • Validation workflow:
    • Cross-check NMR chemical shifts with density functional theory (DFT) calculations (e.g., using Gaussian09) .
    • Re-examine crystallographic data (via SHELX or Olex2) for potential disorder or twinning, which may distort experimental results .
    • Use mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns, resolving discrepancies in molecular weight .

Q. What experimental design strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Variable selection: Systematically modify substituents on the benzylidene (e.g., electron-withdrawing groups at the 3-position) and coumarin moieties to assess hypoglycemic or anti-cancer activity .
  • High-throughput screening: Employ microplate assays (e.g., glucose uptake in HepG2 cells) with IC₅₀ determination. Use ANOVA to validate statistical significance of substituent effects .
  • Control experiments: Include reference compounds (e.g., rosiglitazone for thiazolidinedione analogs) to benchmark activity .

Q. How are crystallographic challenges (e.g., twinning or low-resolution data) resolved during structural analysis?

Methodological Answer:

  • Software tools: SHELXL’s TWIN/BASF commands for twinned data refinement. For low-resolution datasets (< 2.0 Å), apply restraints to bond lengths/angles using DFIX and SADI instructions .
  • Validation: Cross-validate with PLATON’s ADDSYM to detect missed symmetry and check R-factor gaps (ΔR > 5% indicates refinement errors) .

Q. What methodologies reconcile discrepancies in reaction yields during scale-up synthesis?

Methodological Answer:

  • Process optimization: Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, stoichiometry). For example, a Central Composite Design (CCD) can model the effect of DMF volume and reaction time on yield .
  • In-line monitoring: Implement FTIR or ReactIR to track intermediate formation and adjust conditions dynamically .

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